1,2,5,6,9-Pentachlorodecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

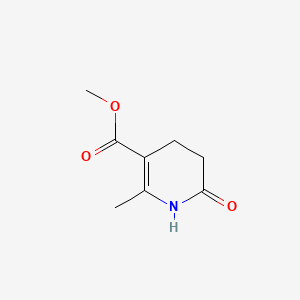

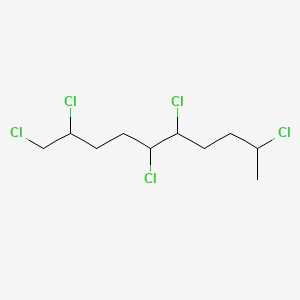

1,2,5,6,9-Pentachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H17Cl5 . It is a member of the polychlorinated alkanes, which are compounds characterized by multiple chlorine atoms attached to a carbon chain. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Méthodes De Préparation

The synthesis of 1,2,5,6,9-Pentachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

-

Synthetic Routes

Direct Chlorination: Decane is exposed to chlorine gas in the presence of a catalyst, often under UV light to initiate the reaction.

Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.

-

Industrial Production

Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield.

Catalysts: Common catalysts include iron chloride or aluminum chloride, which facilitate the chlorination process.

Analyse Des Réactions Chimiques

1,2,5,6,9-Pentachlorodecane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms .

-

Substitution Reactions

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common Reagents: Sodium hydroxide, potassium hydroxide.

-

Elimination Reactions

Dehydrochlorination: Heating this compound with a strong base can result in the elimination of hydrogen chloride, forming alkenes.

Common Reagents: Sodium ethoxide, potassium tert-butoxide.

-

Major Products

Alcohols and Ethers: Formed through nucleophilic substitution.

Alkenes: Formed through elimination reactions.

Applications De Recherche Scientifique

1,2,5,6,9-Pentachlorodecane has several applications in scientific research, particularly in the fields of environmental chemistry, toxicology, and materials science .

-

Environmental Chemistry

Pollutant Studies: Used as a model compound to study the behavior and fate of chlorinated hydrocarbons in the environment.

Degradation Pathways: Research on its degradation helps understand the persistence of similar pollutants.

-

Toxicology

Toxicity Testing: Employed in studies to assess the toxic effects of chlorinated hydrocarbons on living organisms.

Bioaccumulation: Investigated for its potential to bioaccumulate in aquatic and terrestrial ecosystems.

-

Materials Science

Polymer Additives: Used as a flame retardant in polymer formulations.

Stabilizers: Acts as a stabilizer in certain plastic and rubber materials.

Mécanisme D'action

The mechanism of action of 1,2,5,6,9-Pentachlorodecane involves its interaction with biological membranes and enzymes .

-

Molecular Targets

Cell Membranes: The compound can integrate into lipid bilayers, disrupting membrane integrity and function.

Enzymes: It can inhibit the activity of certain enzymes involved in metabolic processes.

-

Pathways Involved

Oxidative Stress: Induces oxidative stress by generating reactive oxygen species.

Signal Transduction: Affects cellular signaling pathways, leading to altered cell function and viability.

Comparaison Avec Des Composés Similaires

1,2,5,6,9-Pentachlorodecane is compared with other polychlorinated alkanes to highlight its unique properties .

-

Similar Compounds

1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated hydrocarbon with different structural and chemical properties.

1,2,3,4-Tetrachlorobutane: A shorter chain chlorinated alkane with distinct reactivity.

-

Uniqueness

Stability: this compound is more stable due to the specific positioning of chlorine atoms.

Reactivity: Exhibits unique reactivity patterns in substitution and elimination reactions compared to its analogs.

Propriétés

IUPAC Name |

1,2,5,6,9-pentachlorodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKBEJYNNQNKGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872691 |

Source

|

| Record name | 1,2,5,6,9-Pentachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-13-5 |

Source

|

| Record name | 1,2,5,6,9-Pentachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)

![sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate](/img/structure/B574973.png)

![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)